N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride

Catalog No.
S837641
CAS No.
1332529-32-4
M.F
C13H19ClN2
M. Wt
238.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine h...

CAS Number

1332529-32-4

Product Name

N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine;hydrochloride

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

InChI

InChI=1S/C13H18N2.ClH/c1-9(2)14-8-12-10(3)15-13-7-5-4-6-11(12)13;/h4-7,9,14-15H,8H2,1-3H3;1H

InChI Key

QQNPRZMPONRPPH-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)CNC(C)C.Cl

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CNC(C)C.Cl

N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride (CAS 1332529-32-4) is a highly specialized, sterically hindered secondary amine Mannich base derived from 2-methylindole. Unlike standard tertiary amine gramine derivatives, this compound retains a reactive N-H site, making it a versatile bifunctional building block for advanced organic synthesis. The presence of the 2-methyl group electronically stabilizes reactive intermediates and blocks the C2 position, while the isopropyl group provides critical steric shielding at the nitrogen atom. Supplied as a stable hydrochloride salt, it is primarily procured as a premium precursor for the synthesis of complex indole alkaloids, N-functionalized tryptamine analogs, and proprietary pharmaceutical libraries where precise regiocontrol, high processability, and extended shelf-life are required [1].

Research Fit

Scaffold

2-Methylindole core supports serotonin receptor selectivity profiling.

Format

Hydrochloride salt enhances aqueous solubility for direct bioassay use.

Structure

Methylene-bridged gramine scaffold distinct from ethylene-bridged tryptamines.

Substituting this specific compound with standard 2-methylgramine (the N,N-dimethyl tertiary amine analog) fundamentally alters the synthetic pathway, as tertiary amines cannot undergo direct N-acylation or N-alkylation without prior, yield-reducing dealkylation steps [1]. Similarly, utilizing the des-methyl analog (lacking the 2-methyl group) exposes the C2 position of the indole ring to electrophilic attack, leading to significant C2-dimerization and oligomerization side reactions during acid-catalyzed transformations [2]. Furthermore, replacing the isopropyl group with a less hindered primary amine derivative (e.g., N-methyl) compromises steric control, resulting in uncontrolled over-alkylation at the nitrogen center. Finally, procuring the free base instead of the hydrochloride salt leads to rapid oxidative degradation and batch-to-batch reproducibility issues in industrial workflows [3].

Substitution Risk

2-Methyl substitution

Removing the 2-methyl group may eliminate 5-HT₆ receptor engagement observed in this scaffold.

Gramine vs. tryptamine scaffold

The methylene bridge affects receptor binding conformation; tryptamine analogs may not replicate dual MT₁/5-HT₁A agonism.

N-Isopropyl substitution

Replacing isopropyl with dimethyl or methyl groups alters steric and electronic properties, potentially shifting pharmacological profile.

Direct N-Functionalization Capability vs. Tertiary Amine Analogs

The secondary amine structure of N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine allows for direct N-functionalization. In standard acylation assays, secondary indole Mannich bases achieve >85% yield of the N-acylated product. In contrast, tertiary amine analogs like 2-methylgramine cannot be directly acylated and require a multi-step dealkylation process, resulting in 0% direct yield and significantly lower overall throughput [1].

Evidence DimensionDirect N-acylation yield
Target Compound Data>85% yield
Comparator Or Baseline2-Methylgramine (tertiary amine): 0% direct yield
Quantified Difference>85% absolute increase in direct functionalization yield
ConditionsStandard N-acylation conditions (e.g., acyl chloride, base, RT)

Eliminates the need for costly and time-consuming dealkylation steps when synthesizing N-substituted indole derivatives.

5-HT₆ Affinity Context
Class-level
Target: 2-methylindole scaffold predicts 5-HT₆ engagement. Comparator: 2-Methyl-5-HT exhibits Ki 46 nM; unsubstituted 5-HT shows no measurable affinity.
Supports 5-HT₆ receptor subtype selectivity review.
Class-level SAR inference; direct binding data pending for this specific compound.

Regiocontrol and Suppression of C2-Side Reactions

The 2-methyl substituent effectively blocks the C2 position of the indole ring. During electrophilic activation or gramine-type substitution reactions, 2-methyl substituted indoles exhibit <1% C2-dimerization or side-product formation. Conversely, des-methyl analogs (unsubstituted at C2) are prone to electrophilic attack at this position, often generating 15-20% of unwanted C2-dimers or oligomers [1].

Evidence DimensionC2-dimerization/side product formation
Target Compound Data<1% side products
Comparator Or BaselineDes-methyl analog: 15-20% side products
Quantified Difference>14% reduction in unwanted side products
ConditionsAcid-catalyzed electrophilic substitution or activation

Significantly improves the purity profile of the crude product, reducing downstream purification costs and increasing overall yield.

Dual Agonism Context
Class-level
Target: gramine scaffold inferred to have dual agonism potential. Comparator: Optimized gramine analogs show MT₁ EC₅₀ 0.39–0.51 mM, 5-HT₁A EC₅₀ 0.23–0.46 mM; parent gramine 1.6–3.5× lower agonistic rate.
Reported scaffold agonism context; supports dual-receptor screening.
Data from related gramine analogs; this specific derivative requires assay validation.

Steric Shielding for Controlled N-Alkylation

The bulky isopropyl group on the nitrogen atom provides essential steric shielding. When subjected to further N-alkylation, the isopropyl derivative strongly favors mono-alkylation, achieving >90% chemoselectivity. In comparison, less sterically hindered analogs, such as the N-methyl derivative, are highly susceptible to over-alkylation, typically yielding <70% of the desired mono-alkylated product and a complex mixture of poly-alkylated species [1].

Evidence DimensionSelectivity for mono-alkylation
Target Compound Data>90% selectivity
Comparator Or BaselineN-Methylamine derivative: <70% selectivity
Quantified Difference>20% increase in mono-alkylation selectivity
ConditionsStandard N-alkylation with alkyl halides

Provides critical stoichiometric control during the synthesis of complex, multi-substituted amine libraries.

Salt Form Attribute
Data to verify
Hydrochloride salt (CAS 1332529-32-4) typically enhances aqueous solubility vs. free base (CAS 920485-33-2) by ≥5–50 fold (class-level estimate). Supplier-reported purity ≥95%.
Supports aqueous assay-ready procurement; solubility verification recommended.
No published solubility data for this specific compound; class-level inference.

Oxidative Stability and Shelf-Life of the Hydrochloride Salt

The hydrochloride salt form of this compound ensures excellent long-term stability. Accelerated stability studies on indole-3-methanamine salts demonstrate that the HCl salt maintains >98% purity after 6 months of ambient storage. The corresponding free base, however, is prone to rapid oxidation and discoloration, often degrading to <85% purity over the same period under identical conditions [1].

Evidence DimensionPurity retention after 6 months ambient storage
Target Compound Data>98% purity
Comparator Or BaselineFree base: <85% purity
Quantified Difference>13% higher purity retention
ConditionsAmbient temperature, exposure to atmospheric oxygen

Ensures reliable, reproducible performance in industrial workflows without the need for pre-use repurification.

Antifouling Context
Class-level
Target: 2-methylgramine core predicts barnacle settlement inhibition. Comparator: 2-Methylgramine and 2-methyl-3-(morpholinomethyl)-indole exhibit potent activity; unsubstituted gramine shows reduced/absent activity.
Supports non-toxic antifouling mechanism screening.
Specific IC₅₀ for N-isopropyl derivative not reported.

Synthesis of N-Functionalized Indole-3-Methanamine Libraries

This compound is the optimal precursor for generating diverse libraries of N-substituted indole derivatives. Its secondary amine functionality allows for direct acylation, alkylation, or cross-coupling, bypassing the dealkylation steps required when using standard tertiary gramine analogs [1].

Gramine-Type Alkylation Requiring High Regiocontrol

In synthetic pathways where the indole-3-methanamine acts as an electrophile (via a vinylogous iminium intermediate), the 2-methyl group prevents unwanted C2-dimerization. This makes it the preferred reagent for high-yielding, clean alkylation of complex nucleophiles in pharmaceutical manufacturing [2].

Development of Sterically Demanding Pharmacophores

The isopropyl group provides a unique steric environment that is valuable in medicinal chemistry for modulating receptor binding or improving metabolic stability. The compound serves as a direct building block for incorporating this specific sterically hindered motif into drug candidates without the risk of over-alkylation during synthesis [3].

Application Fit

Application
Selection Property
Validation Focus
5-HT₆ receptor subtype selectivity research
2-Methylindole scaffold engagement
Receptor subtype selectivity profiling
Dual MT₁/5-HT₁A receptor agonist screening
Gramine scaffold dual agonism context
Functional assay validation for dual agonism
Marine antifouling screening studies
2-Methylgramine core repellent activity
Non-toxic larval settlement inhibition assays

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